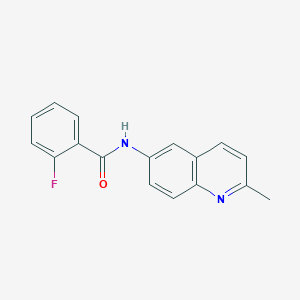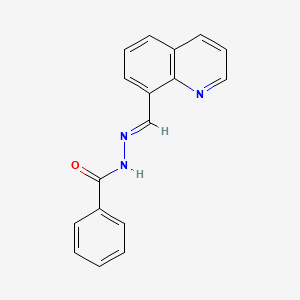![molecular formula C18H24N6O B5549190 3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)
3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine derivatives, including the compound of interest, are a class of heterocyclic compounds that have garnered attention due to their diverse chemical properties and potential biological activities. The research on these compounds spans various aspects, including synthesis, structural analysis, and exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves reactions that introduce substituents into the pyridazine ring, utilizing strategies like condensation, cyclodehydration, and reactions with hydrazides and carbon disulfide. For example, El-Mariah et al. (2006) describe the synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines through reactions involving carbon disulfide, potassium hydroxide, and hydrazine hydrate (El-Mariah, Hosny, & Deeb, 2006).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition Applications
Novel compounds structurally related to the queried compound have been synthesized and evaluated for their antibacterial efficacies. For instance, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed significant antibacterial activities against strains such as E. coli, S. aureus, and S. mutans. These compounds also exhibited potent biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy. The inhibitory activity against biofilms and specific bacterial enzymes like MurB suggests their potential in addressing drug-resistant bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Antimicrobial Activity
Synthesis of pyridazine derivatives, including those with structural similarities to the queried compound, has led to the discovery of new antimicrobials. The antimicrobial screening of these compounds revealed a range of activities against various microorganisms, highlighting their potential as novel therapeutic agents for microbial infections (El-Mariah, Hosny, & Deeb, 2006).
Antitumor and Cytotoxic Activities
Research into pyrazole analogues, including pyrazolo[4,3-c]-pyridazines and pyrazolo[3,4-d][1,2,3]triazoles, has uncovered their potential as antitumor agents. These compounds demonstrated significant in vitro antimicrobial and DHFR inhibition activity, suggesting their utility in cancer treatment. The incorporation of sulphonamide moieties in these compounds contributed to their high potency against DHFR, an enzyme target in cancer therapy (Othman et al., 2020).
Role in Medicinally Important Compounds
The pyrazine ring, part of the broader family to which the queried compound belongs, plays a crucial role in the development of medicinally important compounds. Its incorporation into drugs exhibits various therapeutic applications, underscoring the importance of such heterocyclic compounds in drug design and discovery processes (Miniyar et al., 2013).
Antidiabetic Drug Development
Derivatives of triazolo-pyridazine-6-yl-substituted piperazines have been evaluated for their potential as anti-diabetic drugs. These compounds showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their usefulness in developing new medications for diabetes management. Their antioxidant and insulinotropic activities further highlight their therapeutic potential (Bindu, Vijayalakshmi, & Manikandan, 2019).
Eigenschaften
IUPAC Name |
cyclopentyl-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-14-8-9-24(21-14)17-7-6-16(19-20-17)22-10-12-23(13-11-22)18(25)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIIOUIIIKTJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)

![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)
![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)

![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)
![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)